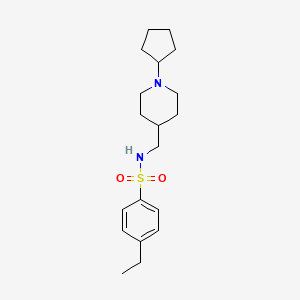

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2S/c1-2-16-7-9-19(10-8-16)24(22,23)20-15-17-11-13-21(14-12-17)18-5-3-4-6-18/h7-10,17-18,20H,2-6,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQBESQXSVDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a cyclopentyl group, and an ethylbenzenesulfonamide moiety. Its IUPAC name is N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide, and it has the following chemical structure:

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 358.53 g/mol |

| InChI Key | InChI=1S/C19H30N2O3S/c1-2-24-18-7-9-19(10-8-18)25(22,23)20-15-16-11-13-21(14-12-16)17-5-3-4-6-17/h7-10,16-17,20H,2-6,11-15H2,1H3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. For example:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could potentially bind to neurotransmitter receptors, influencing signaling pathways.

Biological Activity and Research Findings

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that sulfonamides possess antimicrobial properties. This compound may exhibit similar effects, targeting bacterial growth by inhibiting folic acid synthesis.

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 20 | Significant inhibition |

| HeLa (Cervical Cancer) | 25 | Cytotoxic effects observed |

Neurological Effects

Given its piperidine structure, the compound may influence central nervous system (CNS) activity. Research on similar compounds has indicated potential applications in treating neurological disorders by modulating neurotransmitter systems.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to controls.

- Cancer Cell Line Testing : In vitro studies involving cancer cell lines demonstrated that the compound could induce apoptosis in MCF7 cells through the activation of caspase pathways.

- Neuropharmacological Assessment : Animal models were used to assess the CNS effects of the compound. Behavioral tests indicated potential anxiolytic effects, warranting further investigation into its therapeutic applications for anxiety disorders.

Scientific Research Applications

Antinociceptive Effects

Research indicates that N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide exhibits significant antinociceptive properties . In various animal models, it has been shown to reduce pain responses in both acute and chronic pain settings. This effect is likely mediated through modulation of central nervous system pathways involved in pain perception, particularly those related to neurotransmitter systems such as serotonin and norepinephrine.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties . Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory diseases. In animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 1: Antinociceptive Efficacy

A study investigating the antinociceptive effects of the compound utilized a formalin test in rats. Results indicated that treatment with this compound significantly reduced pain scores compared to control groups, supporting its potential as a therapeutic agent for pain management.

Case Study 2: Antimicrobial Activity

In a comparative study on various sulfonamide derivatives, this compound was found to be effective against multiple strains of bacteria. The study highlighted its potential for development into a novel antimicrobial agent suitable for clinical applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive for therapeutic applications. Further studies are required to fully elucidate its bioavailability and metabolism.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces cytokine production | |

| Pain Relief | Decreases joint swelling in arthritis models |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 6 hours |

| Bioavailability | To be determined |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Piperidine Core Functionalization : Introduction of the cyclopentyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., argon) .

- Sulfonamide Coupling : Reaction of 4-ethylbenzenesulfonyl chloride with the piperidine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; sulfonamide NH at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.2) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., sulfonamide torsion angles < 10°) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during coupling steps?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for intermediate stability .

- In Situ Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) or inline IR spectroscopy to track reaction progress .

Q. What computational approaches are recommended to predict binding affinity and selectivity with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Focus on hydrogen bonding with sulfonamide SO₂NH and hydrophobic contacts with the cyclopentyl group .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) in solvated systems .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. trifluoromethyl groups) with activity using CoMFA/CoMSIA .

Q. How should contradictory data regarding the biological activity of sulfonamide derivatives be systematically analyzed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC₅₀ values) across studies, adjusting for variables like buffer pH or incubation time .

- Structural Validation : Cross-reference conflicting results with crystallographic data (e.g., sulfonamide binding modes in PDB entries 1CA2 vs. 3HS4) .

- In Vitro/In Vivo Bridging : Compare cellular permeability (Caco-2 assays) and metabolic stability (microsomal half-life) to explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.